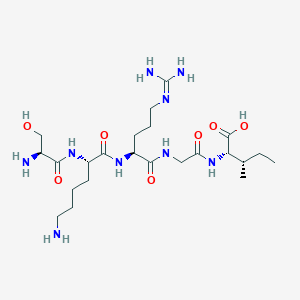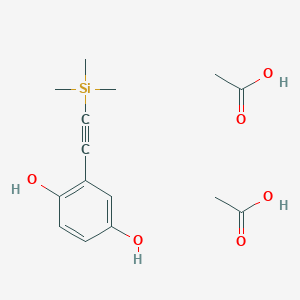![molecular formula C12H19N3O3 B14210277 3-diazonio-4-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]-4-oxobut-2-en-2-olate CAS No. 831217-55-1](/img/structure/B14210277.png)
3-diazonio-4-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]-4-oxobut-2-en-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Diazonio-4-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]-4-oxobut-2-en-2-olate is a chemical compound with the molecular formula C₁₂H₁₉N₃O₃ . It is characterized by its unique structure, which includes a diazonium group, an oxazolidine ring, and a butenolate moiety. This compound is of interest in various fields of scientific research due to its potential reactivity and applications.
Métodos De Preparación
The synthesis of 3-diazonio-4-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]-4-oxobut-2-en-2-olate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the diazotization of an aromatic amine followed by coupling with an oxazolidine derivative. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium ion . Industrial production methods may involve large-scale diazotization processes with stringent control over reaction parameters to achieve high yields and purity.
Análisis De Reacciones Químicas
3-Diazonio-4-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]-4-oxobut-2-en-2-olate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, cyanides, or hydroxides under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines or other derivatives.
Coupling Reactions: It can participate in coupling reactions with phenols or other aromatic compounds to form azo compounds.
Common reagents used in these reactions include copper salts (for Sandmeyer reactions), sodium nitrite (for diazotization), and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Diazonio-4-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]-4-oxobut-2-en-2-olate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity makes it useful in labeling and modifying biomolecules for research purposes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-diazonio-4-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]-4-oxobut-2-en-2-olate involves the formation of a diazonium ion, which is a highly reactive intermediate. This ion can undergo various transformations, such as substitution or coupling, depending on the reaction conditions. The molecular targets and pathways involved are primarily related to the reactivity of the diazonium group and its ability to form new bonds with nucleophiles .
Comparación Con Compuestos Similares
Similar compounds to 3-diazonio-4-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]-4-oxobut-2-en-2-olate include other diazonium salts and oxazolidine derivatives. Compared to these compounds, this compound is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. Similar compounds include:
- Benzenediazonium chloride
- 4-Diazonio-2,2-dimethyl-4-oxobut-2-en-2-olate
- Oxazolidine derivatives with different substituents
These compounds share some reactivity patterns but differ in their specific applications and chemical behavior .
Propiedades
Número CAS |
831217-55-1 |
|---|---|
Fórmula molecular |
C12H19N3O3 |
Peso molecular |
253.30 g/mol |
Nombre IUPAC |
2-diazo-1-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]butane-1,3-dione |
InChI |
InChI=1S/C12H19N3O3/c1-5-6-9-7-18-12(3,4)15(9)11(17)10(14-13)8(2)16/h9H,5-7H2,1-4H3/t9-/m0/s1 |
Clave InChI |
IKUYIVZXEDQGGA-VIFPVBQESA-N |
SMILES isomérico |
CCC[C@H]1COC(N1C(=O)C(=[N+]=[N-])C(=O)C)(C)C |
SMILES canónico |
CCCC1COC(N1C(=O)C(=[N+]=[N-])C(=O)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


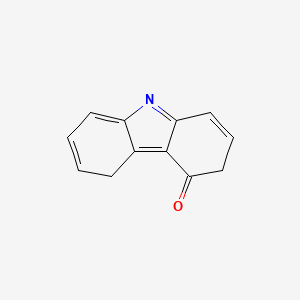
![2-{5-[(6-Phenylhexyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine](/img/structure/B14210209.png)
![3,3'-Methylenebis[1-(5-bromopentyl)-2-(4-bromophenyl)-1H-indole]](/img/structure/B14210211.png)

![[4-(3-Chlorobut-1-yn-1-yl)phenyl]methanol](/img/structure/B14210219.png)
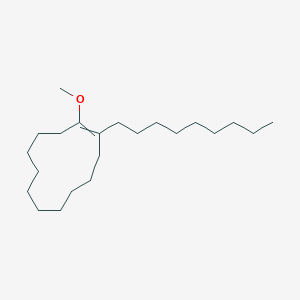
![3-Quinolineethanol, 7-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14210234.png)

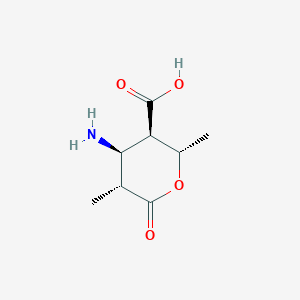
![1-Methyl-3-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14210250.png)
